7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde
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Overview
Description
7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique thiopyrano-thiazole framework, which imparts specific chemical and biological properties.
Preparation Methods
The synthesis of 7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde involves multiple steps, typically starting with the formation of the thiazole ring. One common synthetic route includes the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with thiourea, followed by cyclization with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as sodium ethoxide . The reaction conditions often require refluxing in a suitable solvent like ethanol or dioxane.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperature settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways, resulting in anti-inflammatory activity .
Comparison with Similar Compounds
Similar compounds to 7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a simpler thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
The uniqueness of this compound lies in its specific thiopyrano-thiazole framework, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C14H13NO3S2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde |
InChI |
InChI=1S/C14H13NO3S2/c1-18-10-4-2-8(3-5-10)11-9(6-16)7-19-13-12(11)20-14(17)15-13/h2-6,9,11H,7H2,1H3,(H,15,17) |
InChI Key |
PQBOEVCLLCNGOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(CSC3=C2SC(=O)N3)C=O |
Origin of Product |
United States |
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